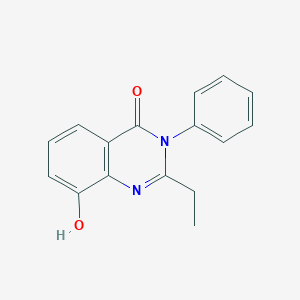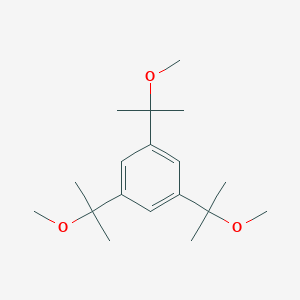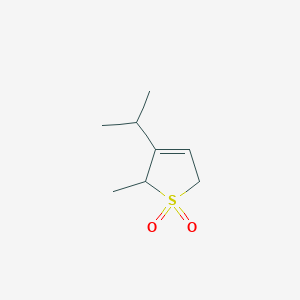
Thiophene, 2,5-dihydro-2-methyl-3-(1-methylethyl)-, 1,1-dioxide (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2,5-dihydro-2-methyl-3-(1-methylethyl)-, 1,1-dioxide (9CI) is a heterocyclic organic compound that has been widely studied due to its unique properties and potential applications in various fields of science. This compound, also known as 2-Methyl-3-isopropylthiophene-1,1-dioxide, is a derivative of thiophene, which is a five-membered ring containing sulfur and carbon atoms. Thiophenes and their derivatives have been extensively investigated due to their interesting biological and chemical properties, which make them attractive for the development of new drugs, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of Thiophene, 2,5-dihydro-2-methyl-3-(1-methylethyl)-, 1,1-dioxide (9CI) is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. For example, thiophene derivatives have been found to inhibit the activity of protein kinases, which play a critical role in the regulation of cell growth and differentiation. They have also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of prostaglandins that mediate inflammation and pain.
Biochemical and Physiological Effects:
Thiophene, 2,5-dihydro-2-methyl-3-(1-methylethyl)-, 1,1-dioxide (9CI) has been found to exhibit various biochemical and physiological effects, which make it a promising lead compound for drug discovery. For example, it has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it has been found to exhibit antidiabetic activity by improving insulin sensitivity and reducing blood glucose levels.
Advantages and Limitations for Lab Experiments
Thiophene, 2,5-dihydro-2-methyl-3-(1-methylethyl)-, 1,1-dioxide (9CI) has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized using simple and cost-effective methods, and its structure can be easily modified to improve its properties. However, it also has some limitations, including its low water solubility, which can limit its bioavailability and therapeutic efficacy. It can also exhibit cytotoxicity and other side effects at high concentrations, which can limit its use in vivo.
Future Directions
Thiophene, 2,5-dihydro-2-methyl-3-(1-methylethyl)-, 1,1-dioxide (9CI) has several potential future directions for research, including the development of new drugs for the treatment of cancer, inflammation, and diabetes. It can also be used as a building block for the synthesis of new materials with improved properties for electronic and energy storage applications. Further studies are needed to investigate its mechanism of action, pharmacokinetics, and toxicity in vivo, and to optimize its structure and properties for specific applications.
Synthesis Methods
The synthesis of Thiophene, 2,5-dihydro-2-methyl-3-(1-methylethyl)-, 1,1-dioxide (9CI) can be achieved by various methods, including the oxidation of 2-methyl-3-isopropylthiophene with hydrogen peroxide or peracetic acid, or the reaction of 2-methyl-3-isopropylthiophene with sulfur trioxide followed by hydrolysis. The yield and purity of the product can be improved by using different solvents, catalysts, and reaction conditions.
Scientific Research Applications
Thiophene, 2,5-dihydro-2-methyl-3-(1-methylethyl)-, 1,1-dioxide (9CI) has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, thiophene derivatives have been investigated as potential drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Thiophene, 2,5-dihydro-2-methyl-3-(1-methylethyl)-, 1,1-dioxide (9CI) has been found to exhibit antitumor, anti-inflammatory, and antidiabetic activities, which make it a promising lead compound for drug discovery.
In materials science, thiophene derivatives have been used as building blocks for the synthesis of conductive polymers, which have potential applications in electronic devices, sensors, and energy storage systems. Thiophene, 2,5-dihydro-2-methyl-3-(1-methylethyl)-, 1,1-dioxide (9CI) has been found to exhibit good solubility, thermal stability, and electrical conductivity, which make it a suitable candidate for the development of new materials.
properties
CAS RN |
104664-72-4 |
|---|---|
Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
2-methyl-3-propan-2-yl-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H14O2S/c1-6(2)8-4-5-11(9,10)7(8)3/h4,6-7H,5H2,1-3H3 |
InChI Key |
FLZIITNMJAFYIQ-UHFFFAOYSA-N |
SMILES |
CC1C(=CCS1(=O)=O)C(C)C |
Canonical SMILES |
CC1C(=CCS1(=O)=O)C(C)C |
synonyms |
Thiophene, 2,5-dihydro-2-methyl-3-(1-methylethyl)-, 1,1-dioxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)
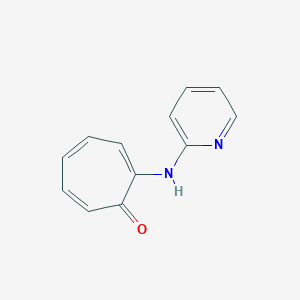
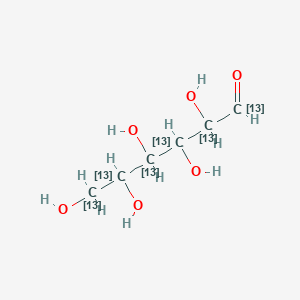
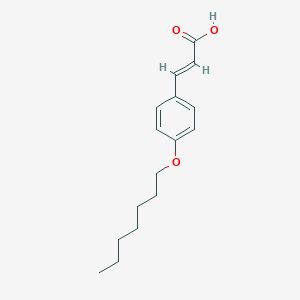
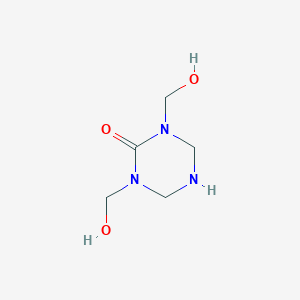
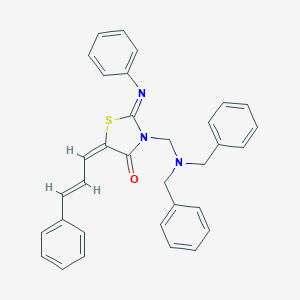
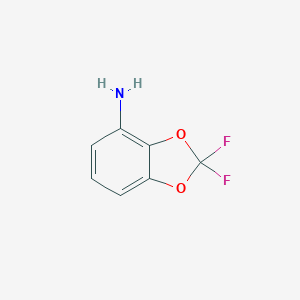


![2-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B25949.png)
![3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B25950.png)
